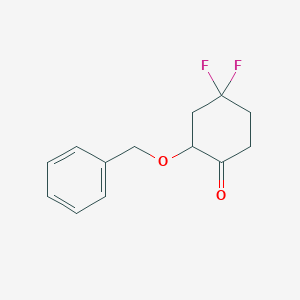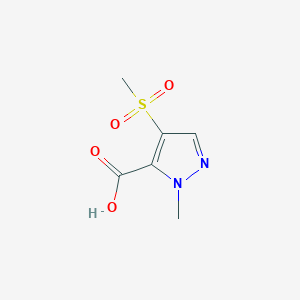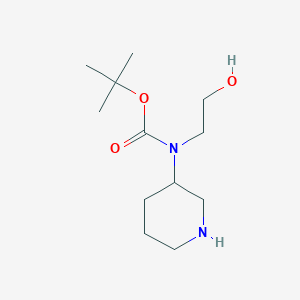
FC1(F)CCC(=O)C(C1)OCc1ccccc1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FC1(F)CCC(=O)C(C1)OCc1ccccc1, also known as fluoroacetate, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly toxic substance that is naturally found in certain plants, including Gastrolobium and Dichapetalum. The compound has been used as a pesticide and rodenticide, but its potential applications in scientific research are far-reaching.
Aplicaciones Científicas De Investigación
Fluorescence Correlation Spectroscopy (FCS)
FCS as an Analytical Tool : FCS is an experimental technique that leverages the statistical analysis of fluorescence intensity fluctuations to deduce dynamic molecular events such as diffusion or conformational changes of biomolecules. It employs confocal microscopy to characterize the photochemistry of dyes, the translational and rotational mobilities of fluorescent molecules, and to monitor conformational fluctuations of proteins and DNA molecules. FCS has found applications in analytical chemistry, biophysics, and cell biology, offering insights into the dynamics at the molecular level with high sensitivity and specificity (Krichevsky & Bonnet, 2002).
Advancements in FCS Technology : Recent advancements have expanded FCS applications to include single-molecule spectroscopy. This has enabled alternative data processing of fluorescence signals to extract more detailed information on kinetic processes. Techniques like electron multiplying CCD (EMCCD) based detection have improved the temporal resolution of FCS, facilitating the study of fast diffusion processes and enhancing the technique's applicability to spatially resolved measurements (Burkhardt & Schwille, 2006).
Flow Cytometry (FC)
FC in Microbial Inactivation Studies : FC has been applied to study the inactivation of microorganisms such as Escherichia coli, Listeria innocua, and Saccharomyces cerevisiae by UV-C light. The technique enables the analysis of cellular damage mechanisms and the detection of sub-populations within microbial cultures, offering critical insights into the efficacy of microbial control strategies (Schenk et al., 2011).
FC in Plant Breeding and Agriculture : FC's ability to analyze cellular characteristics rapidly and quantitatively makes it an invaluable tool in plant breeding. It facilitates the analysis of nuclear DNA content, enabling the identification of polyploid varieties and assisting in the selection of genetically superior plants for breeding programs (Ochatt, 2008).
Propiedades
IUPAC Name |
4,4-difluoro-2-phenylmethoxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O2/c14-13(15)7-6-11(16)12(8-13)17-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQXVXIAFZBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)OCC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2857881.png)
![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857883.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)


![methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2857891.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857892.png)



![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)

![Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2857903.png)
![2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2857904.png)